molecular formula C7H5NOS B1199898 4-Benzothiazolol CAS No. 7405-23-4

4-Benzothiazolol

Cat. No. B1199898
CAS RN: 7405-23-4
M. Wt: 151.19 g/mol
InChI Key: NZFKDDMHHUEVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Benzothiazolol and its derivatives involves several chemical routes, offering high yields and demonstrating the compound's versatility. A notable method includes the cyclization of 2-chlorophenyl thiourea and sulfuryl chloride yielding amino 4 chloro benzothiazole with high efficiency. This process highlights the influence of reaction conditions on yield, emphasizing the need for optimization to improve synthesis outcomes (Jie, 2003).

Molecular Structure Analysis

Benzothiazoles' molecular structure is pivotal for their chemical behavior and properties. The core structure consists of a benzene ring fused with a thiazole, a five-membered ring containing nitrogen and sulfur. This configuration contributes to the compound's electronic and photophysical properties, influencing its reactivity and potential applications in material science (Potopnyk et al., 2018).

Chemical Reactions and Properties

4-Benzothiazolol undergoes various chemical reactions, demonstrating its reactivity towards nucleophiles, electrophiles, and its potential for further functionalization. For instance, its chloromethyl derivatives can be further substituted with different nucleophiles, showcasing the compound's versatility in synthetic chemistry (Tanabe & Sanemitsu, 1988). Additionally, its ability to participate in C-H thiolation reactions underscores its utility in constructing complex heterocyclic systems (Qian et al., 2017).

Physical Properties Analysis

The physical properties of 4-Benzothiazolol, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition. These properties are crucial for determining the compound's suitability in various applications, from pharmaceuticals to materials science.

Chemical Properties Analysis

4-Benzothiazolol's chemical properties, including its reactivity patterns, stability under different conditions, and interactions with other chemical species, are central to its applications in synthesis and industry. Its ability to form stable heterocyclic compounds with potential biological activity further underscores the importance of understanding its chemical behavior (Bhoi et al., 2016).

Scientific Research Applications

  • Antitumor Applications : Benzothiazoles, including 4-Benzothiazolol derivatives, have been extensively studied for their potent and selective antitumor properties. For instance, the development of the antitumor benzothiazole prodrug Phortress is a significant advancement in this field. This prodrug has undergone Phase 1 trials for its selective and potent antitumor properties, particularly in the treatment of breast cancer, and its mechanism involves selective uptake into sensitive cells, AhR binding, and induction of cytochrome P450 isoform 1A1, leading to cell death (Bradshaw & Westwell, 2004).

  • Prodrug Design for Enhanced Bioavailability : The design of amino acid prodrugs of benzothiazoles, such as lysylamide prodrugs, addresses the limitations posed by the lipophilicity of benzothiazoles. These prodrugs show promising results in preclinical evaluations for the treatment of breast and ovarian cancer (Bradshaw et al., 2002).

  • Selective Estrogen Receptor Modulators (SERMs) : Benzothiazoles are integral in the development of SERMs like raloxifene and arzoxifene, used for postmenopausal osteoporosis and breast cancer treatment. Studies have shown that the metabolism of these compounds can be modulated by structural changes, affecting their efficacy and toxicity (Qin et al., 2009).

  • Immunomodulation Potential : Synthetic derivatives of benzothiazoles have shown significant immunomodulatory activities, suggesting their potential application in immune system disorders. Some compounds have demonstrated potent inhibitory activities on peripheral blood mononuclear cells and interleukin production, indicating possible use in autoimmune diseases (Khan et al., 2016).

  • In vitro Anti-Tumor Activity : 2-(4-Aminophenyl)benzothiazoles have shown selective profiles of in vitro anti-tumor activity against various human mammary carcinoma cell lines. This selective potency and unique profiles of growth inhibition suggest a novel mode of action distinct from clinically active chemotherapeutic agents (Bradshaw et al., 1998).

Safety And Hazards

When handling 4-Benzothiazolol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent research has focused on the synthesis of new benzothiazole derivatives for potential use in the treatment of diseases such as Alzheimer’s disease and tuberculosis . The development of more potent biologically active benzothiazole-based drugs is a current area of research .

properties

IUPAC Name

1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKDDMHHUEVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224947
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzothiazolol

CAS RN

7405-23-4
Record name 4-Hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzothiazolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Boron tribromide (3.09 ml, 1M solution in DCM, 3.09 mmol) was added dropwise at 0° C. to a stirred solution of 4-methoxy-benzothiazole (510 mg, 3.09 mmol) in dry DCM (30 ml). The resulting solution was warmed to 40° C. and allowed to stir overnight. The resulting solution was concentrated in vacuo and diluted with water and HCl (2N). The aqueous phase was neutralised to pH ˜7 with NaHCO3 and the solution extracted with EtOAc (3×100 ml) and the combined organic extracts dried (MgSO4) and the solvent removed in vacuo. The resulting oil was purified by flash chromatography eluting silica gel with hexane:EtOAc [4:1] to hexane:EtOAc [7:3] to give the title compound as a tan solid (730 mg, 80%); δH (300 MHz, CDCl3) 7.59 (1H, s, CH), 7.46 (1H, dd, Ar), 7.36 (1H, t, Ar), 7.02 (1H, dd, Ar).
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzothiazolol
Reactant of Route 2
4-Benzothiazolol
Reactant of Route 3
4-Benzothiazolol
Reactant of Route 4
4-Benzothiazolol
Reactant of Route 5
4-Benzothiazolol
Reactant of Route 6
4-Benzothiazolol

Citations

For This Compound
6
Citations
Q Fernando, H Freiser - Analytica Chimica Acta, 1959 - Elsevier
… A study of tlhe analytical cluemistry of 4-benzothiazolol was undcrtaken in order to dctcrminc … As a part of this study, the recluction of 4-benzothiazolol at thc dropping mcrcury clectrode …
Number of citations: 2 www.sciencedirect.com
RL LICHTER - Determination of Organic Structures by Physical …, 2012 - books.google.com
Since the last discussion in this series, 1 nitrogen nuclear magnetic resonance (NMR) spectroscopy has evolved to the point where its potential in organic chemistry is clearly …
Number of citations: 2 books.google.com
HA Mottola - Talanta, 1985 - Elsevier
A native of New York, Henry Freiser was born on August 27, 1920. He earned his Bachelor of Science degree in 1941 from the city College of New York where later he would be a …
Number of citations: 3 www.sciencedirect.com
H Hershenson - 2012 - books.google.com
Infrared Absorption Spectra: Index for 1958-1962 provides a five-year supplement to the original “Infrared Absorption Spectra: Index for 1945-1957. The chief aim of this index is to …
Number of citations: 32 books.google.com
PDOFDIN PROPELLANT
Number of citations: 2
AHA HEYN - 1945 - University of MICHIGAN
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.